L-Iso-Aspartate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

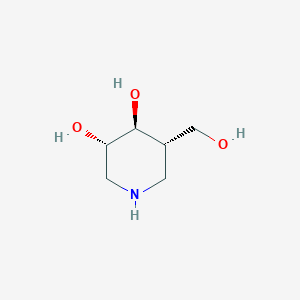

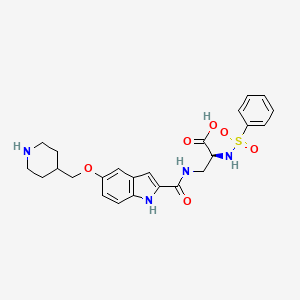

L-Iso-Aspartate, also known as isoaspartic acid, is an isomer of aspartic acid. It is a β-amino acid, characterized by the relocation of the side chain carboxyl group to the backbone. This compound is formed through the spontaneous deamidation of asparagine or the isomerization of aspartic acid residues in proteins . The formation of this compound is a common post-translational modification that can affect the structure and function of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Iso-Aspartate can be synthesized through the nucleophilic attack of the nitrogen atom on the N+1 following peptide bond on the γ-carbon of the side chain of an asparagine or aspartic acid residue. This reaction forms a succinimide intermediate, which upon hydrolysis, results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of asparagine or aspartic acid using specific enzymes like L-isoaspartyl methyltransferase. This enzyme repairs isoaspartate and D-aspartate residues by adding a methyl group to the side chain carboxyl group, creating an ester that rapidly and spontaneously converts to the succinimide intermediate .

Chemical Reactions Analysis

Types of Reactions: L-Iso-Aspartate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Elevated pH and Temperature: The formation of this compound proceeds more quickly at elevated pH levels (>10) and temperatures.

Small, Flexible Residues: The presence of small, flexible residues like glycine following the asparagine residue can accelerate the formation of this compound.

Major Products:

Scientific Research Applications

L-Iso-Aspartate has several scientific research applications, including:

Protein Aging and Degradation: The formation of this compound is associated with the aging and degradation of proteins, making it a subject of interest in studies related to protein stability and longevity.

Neurodegenerative Diseases: this compound modifications have been observed in amyloid peptides deposited in Alzheimer’s disease, indicating its potential role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of L-Iso-Aspartate involves the formation of a succinimide intermediate through the nucleophilic attack of the nitrogen atom on the γ-carbon of the side chain of asparagine or aspartic acid residues. This intermediate can then hydrolyze to form this compound or aspartic acid . The presence of this compound in proteins can alter their structure and function, potentially leading to changes in their biological activity .

Comparison with Similar Compounds

L-Iso-Aspartate is unique compared to other similar compounds due to its β-amino acid structure. Similar compounds include:

Aspartic Acid: The α-amino acid form of aspartate, which is commonly found in proteins.

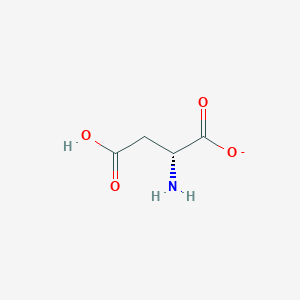

Asparagine: An amino acid that can undergo deamidation to form this compound.

L-Ornithine-L-Aspartate: A compound used in the management of hepatic encephalopathy, which involves the combination of L-ornithine and L-aspartate.

This compound’s unique β-amino acid structure and its role in protein aging and degradation distinguish it from these similar compounds.

Properties

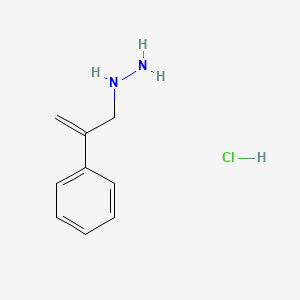

Molecular Formula |

C4H6NO4- |

|---|---|

Molecular Weight |

132.09 g/mol |

IUPAC Name |

(2R)-2-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/p-1/t2-/m1/s1 |

InChI Key |

CKLJMWTZIZZHCS-UWTATZPHSA-M |

Isomeric SMILES |

C([C@H](C(=O)[O-])N)C(=O)O |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-2-(pyridine-3-sulfonylamino)-propionic acid](/img/structure/B10850082.png)

![4-(Furan-3-yl)-7-[[3-(3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl)phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B10850092.png)

![2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850093.png)

![1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10850113.png)

![3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B10850117.png)

![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)